O-2-(Methanethiosulfonate)ethyl-N-(N,N-dimethylaminoethyl)carbamate, Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves intricate reactions where specific functional groups are introduced to achieve desired chemical characteristics. For example, the formation of methyl methanethiosulfonate from dimethyl sulfoxide and hydrogen chloride highlights a related synthesis process, showcasing the antifungal and antibacterial activities of the resulting compound (Tsuchiya, Iriyama, & Umezawa, 1964). Similarly, the preparation of β-(N,N-Dialkylamino)ethyl arylthiosulfonates through the reaction of potassium arylthiosulfonate with 2-chloroethylamine is another relevant synthetic route, demonstrating the versatility of such compounds in mimicking hydrolysis and oxidation chemistry (Davis, Ray, Kasperowicz, Przeslawski, & Durst, 1992).
Molecular Structure Analysis
The molecular and supramolecular structures of related sulfonamide derivatives have been reported, showing variations in torsion angles and hydrogen bonding patterns that influence the overall molecular architecture. These structural variations impact the compound's physical and chemical properties, as seen in N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds with methanethiosulfonate or similar groups include a variety of processes such as hydrolysis, oxidation, and elimination reactions. For instance, the alkaline hydrolysis of β-(N,N-Dialkylamino)ethyl arylthiosulfonates leads to the cleavage of S-S bonds, yielding sulfinic acids and disulfides (Davis et al., 1992).
Physical Properties Analysis
The physical properties of chemical compounds like "O-2-(Methanethiosulfonate)ethyl-N-(N,N-dimethylaminoethyl)carbamate, Hydrochloride" are crucial for understanding their behavior in different environments. Properties such as solubility, melting point, and boiling point are determined by the compound's molecular structure and intermolecular interactions.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, are essential for the application and handling of these chemicals. The reactivity of methanethiosulfonate derivatives, for instance, plays a significant role in their antifungal and antibacterial properties, as well as their potential use in synthetic chemistry for introducing or modifying functional groups (Tsuchiya et al., 1964).
Scientific Research Applications
Enzymatic Activity and Inhibition : A study by Gunsalus et al. (1978) investigated 2-(methylthio)ethanesulfonate (a related compound) as substrates for methyl-coenzyme M reductase in Methanobacterium thermoautotrophicum. They found that certain analogues can serve as precursors for ethane formation, while others were ineffective or acted as inhibitors.
Antibacterial Properties : Tsuchiya et al. (1964) discovered that methyl methanethiolsulfonate, derived from a reaction involving dimethyl sulfoxide, possesses antibacterial and antifungal activities, suggesting potential applications in medical research or drug development (Tsuchiya, Iriyama, & Umezawa, 1964).
Chemical and Physical Properties : Soignet et al. (1974) conducted nuclear magnetic resonance studies on ethyl N-substituted carbamates, including compounds similar to the one , to understand their isomeric forms and chemical shifts in different solvents (Soignet, Boudreaux, Berni, & Benerito, 1974).
Chemical Derivatization for Chromatography : Kou et al. (1995) synthesized a sulfonate derivatization reagent, 2-(N-phthalimido)ethyl 2-(dimethylamino)ethanesulfonate, for use in liquid chromatography, which is similar in structure to the compound . This suggests potential applications in analytical chemistry for such compounds (Kou, Wu, Wang, Chen, & Wu, 1995).
Formation of Volatile Sulfur Compounds : Chin and Lindsay (1994) explored the formation of volatile sulfur compounds like methanethiol and dimethyl trisulfide in disrupted cabbage tissues, which is related to the study of sulfur compounds in biology and food science (Chin & Lindsay, 1994).
Safety And Hazards
Researchers must assess the safety profile of O-2-(Methanethiosulfonate)ethyl-N-(N,N-dimethylaminoethyl)carbamate, Hydrochloride :
- Toxicity : Investigate its toxicity to humans, animals, and the environment.
- Handling Precautions : Proper lab protocols are essential due to potential hazards.
- Storage Conditions : Ensure safe storage to prevent degradation or accidents.
Future Directions
- Biological Studies : Investigate its biological activity, potential therapeutic applications, and target interactions.
- Derivatives : Explore modifications to enhance its properties or reduce toxicity.
- Formulation : Develop formulations for practical use (e.g., pharmaceuticals, pesticides).
properties
IUPAC Name |
2-methylsulfonylsulfanylethyl N-[2-(dimethylamino)ethyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S2.ClH/c1-10(2)5-4-9-8(11)14-6-7-15-16(3,12)13;/h4-7H2,1-3H3,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASASFNRFBAGWBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)OCCSS(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-2-(Methanethiosulfonate)ethyl-N-(N,N-dimethylaminoethyl)carbamate, Hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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